molecular formula C13H12N4O3 B2647555 N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034490-56-5

N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2647555
CAS No.: 2034490-56-5
M. Wt: 272.264
InChI Key: SLTNKHVJFPCHRD-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a bifuran moiety linked to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the bifuran moiety, which can be synthesized from 2,2’-bifuran . The bifuran is then functionalized at the 5-position with a suitable protecting group, such as a bulky silyl group . This is followed by the formation of the triazole ring through a cycloaddition reaction involving an azide and an alkyne . The final step involves coupling the bifuran moiety with the triazole ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can interact with electron-rich sites, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bifuran: A simpler bifuran derivative without the triazole ring.

    1-Methyl-1H-1,2,3-triazole-4-carboxamide: A triazole derivative without the bifuran moiety.

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of the bifuran and triazole moieties, which confer distinct electronic and structural properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-17-8-10(15-16-17)13(18)14-7-9-4-5-12(20-9)11-3-2-6-19-11/h2-6,8H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTNKHVJFPCHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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